molecular formula C9H9BrF2N2O2 B2548795 [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001500-11-3

[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2548795
CAS No.: 1001500-11-3
M. Wt: 295.084
InChI Key: SJSXTDRAALFSRN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSXTDRAALFSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 5

Compound 1 : [4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
  • CAS : 299405-26-8
  • Formula : C₇H₆BrF₃N₂O₂
  • Molecular Weight : 287.03 g/mol
  • Differences :
    • Position 5 : Methyl instead of cyclopropyl.
    • Position 3 : Trifluoromethyl instead of difluoromethyl.
  • Impact :
    • Reduced steric bulk and ring strain (methyl vs. cyclopropyl).
    • Increased electronegativity and metabolic stability (trifluoromethyl) .
Compound 2 : [4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
  • CAS : 1001518-81-5
  • Formula : C₇H₇BrF₂N₂O₂
  • Molecular Weight : 269.04 g/mol
  • Differences :
    • Position 5 : Methyl instead of cyclopropyl.

Side Chain Modifications

Compound 3 : Ethyl [4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
  • CAS : 1002033-75-1
  • Formula : C₁₁H₁₃BrF₂N₂O₂
  • Differences :
    • Side Chain : Ethyl ester instead of carboxylic acid.
  • Impact :
    • Enhanced lipophilicity for improved membrane permeability.
    • Requires hydrolysis for activation, altering pharmacokinetics .
Compound 4 : 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic Acid
  • CAS : 1946828-32-5
  • Formula : C₈H₉BrF₂N₂O₂
  • Differences: Side Chain: Propanoic acid (longer chain) instead of acetic acid.
  • Impact :
    • Increased steric bulk may affect binding affinity to biological targets .

Halogen and Functional Group Variations

Compound 5 : 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic Acid
  • CAS : 1006320-26-8
  • Formula : C₁₀H₁₁BrF₃N₂O₂
  • Differences :
    • Position 3 : Trifluoromethyl instead of difluoromethyl.
    • α-Methyl : Additional methyl on the acetic acid side chain.
  • Impact :
    • Higher halogen density may enhance interactions with hydrophobic enzyme pockets .
Compound 6 : (4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic Acid
  • Formula : C₈H₉BrN₂O₂
  • Differences: Position 3: No difluoromethyl group.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Key Substituents
Target Compound 295.09 ~2.1 Br, cyclopropyl, difluoromethyl
Compound 1 287.03 ~2.5 Br, methyl, trifluoromethyl
Compound 2 269.04 ~1.8 Br, methyl, difluoromethyl
Compound 3 (Ester) 315.14 ~3.0 Ethyl ester, Br, cyclopropyl
Compound 5 309.11 ~2.7 Br, cyclopropyl, trifluoromethyl, α-Me

*LogP estimated using substituent contributions.

Biological Activity

[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its structure, synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H9_9BrF2_2N2_2O2_2
  • Molecular Weight : 295.08 g/mol
  • CAS Number : 1001500-11-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic acid under controlled conditions. The detailed synthetic pathway often includes steps such as bromination, cyclopropyl substitution, and difluoromethylation.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The incorporation of bromine and difluoromethyl groups in the structure enhances its efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with traditional chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess notable antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens has yet to be thoroughly investigated but is anticipated based on its structural analogs .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The presence of specific substituents in this compound may enhance its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

Study Findings Reference
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin.
Parish et al. (1984)Demonstrated antifungal activity against multiple phytopathogenic fungi using related pyrazole derivatives.
Recent Anticancer ResearchShowed that brominated pyrazoles exhibit enhanced activity against BRAF(V600E) mutations in melanoma cells.

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